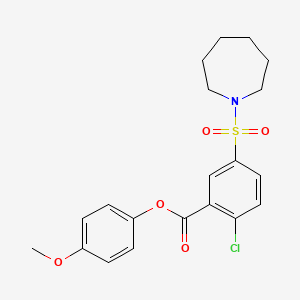![molecular formula C26H20N2O B3484758 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3484758.png)
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline
Vue d'ensemble
Description
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline (ADQ) is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, it has been shown to activate the MAPK pathway, which is involved in cell cycle regulation and apoptosis. In inflammation research, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of anti-apoptotic proteins. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline in lab experiments is its ability to exhibit multiple therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline research. One area of research is to further elucidate the mechanism of action of this compound in various diseases. In addition, there is a need to optimize the synthesis method of this compound to improve its yield and solubility. Another area of research is to explore the potential of this compound as a drug candidate in clinical trials. Finally, there is a need to investigate the potential of this compound as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
Conclusion
This compound is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It exhibits multiple therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Although the mechanism of action of this compound is not fully understood, it has been proposed to modulate various signaling pathways. There are several future directions for this compound research, including further elucidation of its mechanism of action, optimization of its synthesis method, exploration of its potential as a drug candidate, and investigation of its potential as a lead compound for the development of novel therapeutics.
Applications De Recherche Scientifique
2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons against oxidative stress and improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-(1,3-diphenyl-1H-benzo[f]quinazolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-18(29)28-25(20-11-4-2-5-12-20)24-22-15-9-8-10-19(22)16-17-23(24)27-26(28)21-13-6-3-7-14-21/h2-17,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHENZHZRBKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(C=CC3=CC=CC=C32)N=C1C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3484675.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3484682.png)

![2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3484689.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropoxyphenyl)acetamide](/img/structure/B3484700.png)
![N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3484712.png)
![2-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3484729.png)



![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
![2-{[4-(2-oxo-1-pyrrolidinyl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3484772.png)
![N-{4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B3484776.png)